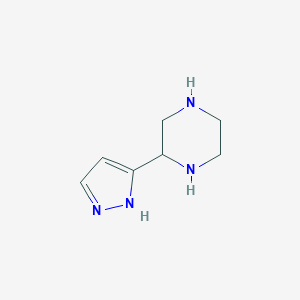

2-(1H-ピラゾール-3-イル)ピペラジン

説明

Synthesis Analysis

Piperazine serves as an excellent catalyst for the synthesis of various derivatives, including those with pyrazolyl groups, offering a cost-effective and environmentally benign approach. The synthesis involves straightforward procedures that can be scaled up, highlighting piperazine's versatility and efficiency as a catalyst in organic synthesis (Yousefi et al., 2018).

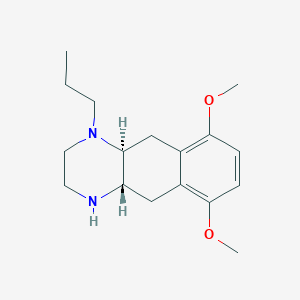

Molecular Structure Analysis

The molecular structure of compounds containing the pyrazolyl and piperazine units has been thoroughly investigated, incorporating techniques such as X-ray crystallography combined with Hirshfeld and DFT calculations. These studies provide deep insights into the intermolecular interactions and the electronic properties, which are crucial for understanding the chemical behavior and designing new compounds with desired properties (Shawish et al., 2021).

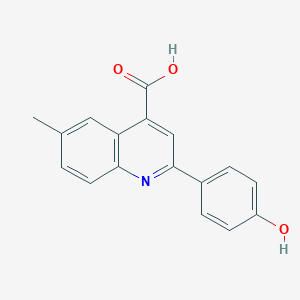

Chemical Reactions and Properties

The reactivity of the pyrazolyl piperazine derivatives has been explored in various chemical reactions, demonstrating their potential as versatile intermediates. These compounds participate in reactions that lead to the formation of complex structures with significant biological activity, indicating their importance in synthetic organic chemistry (Mekky & Sanad, 2020).

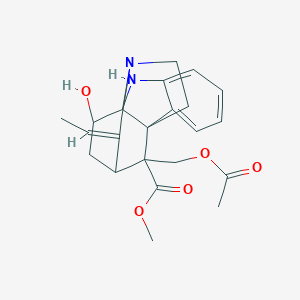

Physical Properties Analysis

Investigations into the physical properties of compounds containing the pyrazolyl and piperazine moieties, such as solubility, melting point, and crystal structure, provide essential data for their application in drug formulation and material science. These properties are determined by the molecular structure and intermolecular interactions within the compounds (Zhou, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the ability to undergo various chemical transformations, are fundamental for the application of pyrazolyl piperazine derivatives in synthesizing new medicinal agents. Studies have shown that these compounds exhibit a wide range of activities, demonstrating their potential in medicinal chemistry and drug design (Fussell et al., 2012).

科学的研究の応用

医薬品化学と創薬

“2-(1H-ピラゾール-3-イル)ピペラジン”化合物の構成要素であるピラゾール核は、医薬品化学と創薬において幅広い用途を持っています . ピラゾールは、生物活性化学物質の合成における足場として使用されてきました . これらは、抗菌、抗炎症、抗がん、鎮痛、抗痙攣、駆虫、抗酸化、除草など、注目すべき生物学的特性を示しています .

農薬化学

農薬化学の分野では、ピラゾールも非常に重要です . これらは、新しい殺虫剤や除草剤の開発に使用されています .

配位化学

ピラゾールは配位化学において重要な役割を果たしています . これらはリガンドとして作用し、金属イオンと配位して複合構造を形成することができます .

有機金属化学

有機金属化学では、ピラゾールを使用して有機金属化合物を合成します . これらの化合物は、触媒や材料科学など、さまざまな分野で用途があります .

グリーン合成

ピラゾールは、グリーン合成プロセスにも関与しています . <a data-citationid="971e127b-b4ef-d443-aa73-58cdedd21bb9-32-group" h="ID=SERP,5017.1" href="https://www.intechopen

Safety and Hazards

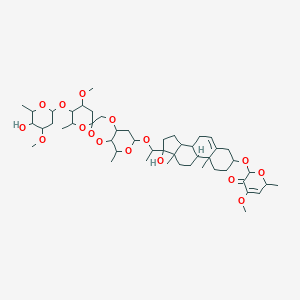

作用機序

Target of Action

Pyrazole derivatives, which include 2-(1h-pyrazol-3-yl)piperazine, have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It has been suggested that pyrazole derivatives can interact with their targets in a variety of ways . For instance, a Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-Pyrazol-1-yl)pyridine with internal alkynes has been described, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .

Biochemical Pathways

Pyrazole derivatives have been found to impact a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Molecular docking studies and in silico predictions of pharmacokinetic properties can provide insights into these aspects .

Result of Action

Pyrazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The synthesis of pyrazole derivatives can be influenced by various factors, including the choice of solvent and the presence of different catalysts .

特性

IUPAC Name |

2-(1H-pyrazol-5-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-2-10-11-6(1)7-5-8-3-4-9-7/h1-2,7-9H,3-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANLPMMCLNQJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599669 | |

| Record name | 2-(1H-Pyrazol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111781-55-6 | |

| Record name | 2-(1H-Pyrazol-3-yl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111781-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrazol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-Pyrazol-3-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B58285.png)

![Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene]](/img/structure/B58292.png)